molecular formula C22H27NO5 B14870062 3,4,5-trimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide

3,4,5-trimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No.: B14870062
M. Wt: 385.5 g/mol
InChI Key: CRKPMLAYBIGFTP-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide is a complex organic compound characterized by the presence of a trimethoxyphenyl group and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multiple steps. One common approach is to start with 3,4,5-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with an amine derivative of tetrahydropyran to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can yield amines.

Scientific Research Applications

3,4,5-trimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide involves its interaction with various molecular targets. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This compound may also affect cellular pathways by binding to specific receptors or interfering with signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide
  • 3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide
  • 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide

Uniqueness

3,4,5-trimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide is unique due to the presence of the tetrahydropyran ring, which imparts specific steric and electronic properties. This makes it distinct from other trimethoxybenzamide derivatives, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C22H27NO5

Molecular Weight

385.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide

InChI

InChI=1S/C22H27NO5/c1-25-18-13-16(14-19(26-2)20(18)27-3)21(24)23-15-22(9-11-28-12-10-22)17-7-5-4-6-8-17/h4-8,13-14H,9-12,15H2,1-3H3,(H,23,24)

InChI Key

CRKPMLAYBIGFTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2(CCOCC2)C3=CC=CC=C3

Origin of Product

United States

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